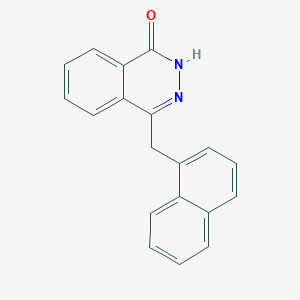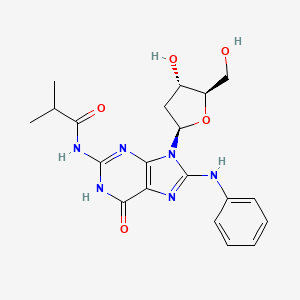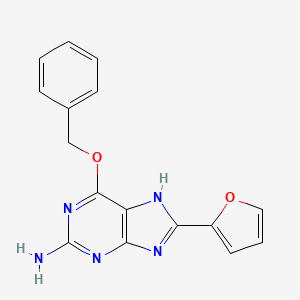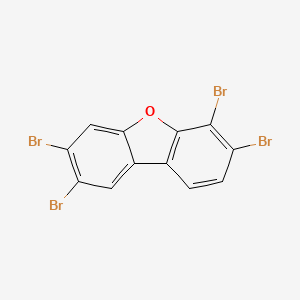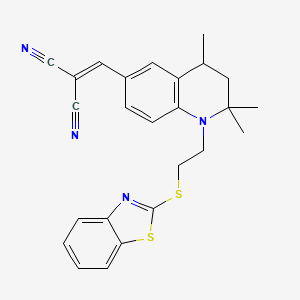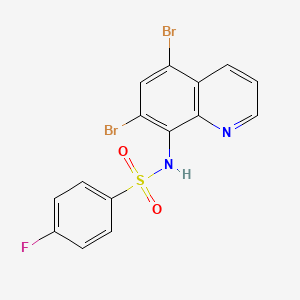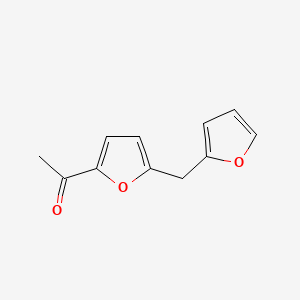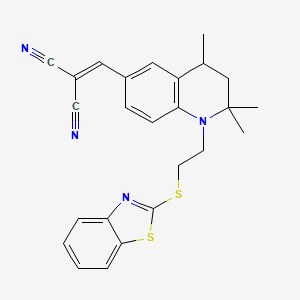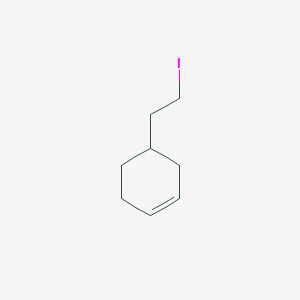
4-(2-Iodoethyl)cyclohex-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Iodoethyl)cyclohex-1-ene is an organic compound that belongs to the class of cycloalkenes It features a cyclohexene ring substituted with an iodoethyl group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Iodoethyl)cyclohex-1-ene can be achieved through several methods. One common approach involves the reaction of cyclohexene with iodine and an appropriate base to introduce the iodoethyl group. The reaction conditions typically include a solvent such as dichloromethane and a temperature range of 0-25°C. Another method involves the use of a Grignard reagent, where cyclohexene is reacted with ethylmagnesium iodide under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps such as distillation or chromatography may be employed to isolate the desired product.
化学反応の分析
Types of Reactions
4-(2-Iodoethyl)cyclohex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of cyclohexane derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of 4-(2-hydroxyethyl)cyclohex-1-ene or 4-(2-cyanoethyl)cyclohex-1-ene.
Oxidation: Formation of 4-(2-iodoethyl)cyclohexanone.
Reduction: Formation of 4-(2-ethyl)cyclohexane.
科学的研究の応用
4-(2-Iodoethyl)cyclohex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2-Iodoethyl)cyclohex-1-ene involves its ability to undergo various chemical transformations. The iodoethyl group can participate in nucleophilic substitution reactions, making it a versatile intermediate. The compound’s reactivity is influenced by the electronic effects of the cyclohexene ring and the iodine atom, which can stabilize transition states and intermediates during reactions.
類似化合物との比較
Similar Compounds
Cyclohexene: A simpler analog without the iodoethyl group.
4-(2-Bromoethyl)cyclohex-1-ene: Similar structure but with a bromine atom instead of iodine.
4-(2-Chloroethyl)cyclohex-1-ene: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
4-(2-Iodoethyl)cyclohex-1-ene is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromo and chloro analogs. The iodine atom is larger and more polarizable, leading to different reaction kinetics and mechanisms. This makes this compound a valuable compound for specific synthetic applications where iodine’s properties are advantageous.
特性
CAS番号 |
21130-56-3 |
|---|---|
分子式 |
C8H13I |
分子量 |
236.09 g/mol |
IUPAC名 |
4-(2-iodoethyl)cyclohexene |
InChI |
InChI=1S/C8H13I/c9-7-6-8-4-2-1-3-5-8/h1-2,8H,3-7H2 |
InChIキー |
KLUMDQFQTFTHEQ-UHFFFAOYSA-N |
正規SMILES |
C1CC(CC=C1)CCI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


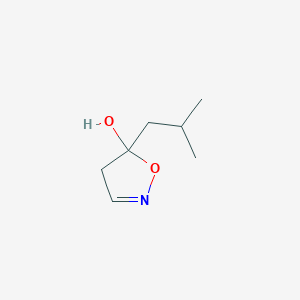
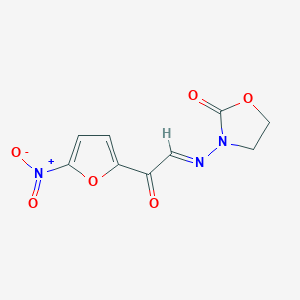

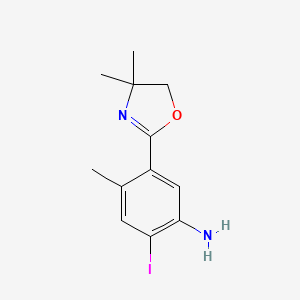

![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[[hydroxymethyl(methyl)amino]methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12899412.png)
